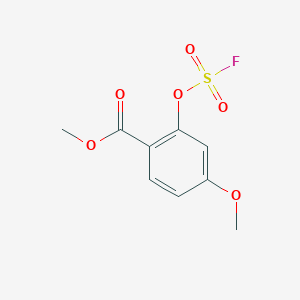![molecular formula C12H12FN7 B2651749 N5-ethyl-N7-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine CAS No. 1286725-44-7](/img/structure/B2651749.png)
N5-ethyl-N7-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to the class of pyrimidine derivatives, specifically triazolopyrimidines . Pyrimidine is a six-membered heterocyclic ring with nitrogen atoms at positions 1 and 3. It is a vital part of living organisms and plays a crucial role in various biological procedures . Triazolopyrimidines are a subclass that includes a triazole ring fused to the pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring fused with a triazole ring, an ethyl group at the N5 position, and a 4-fluorophenyl group at the N7 position . The presence of these functional groups can significantly influence the compound’s reactivity and biological activity.Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on the functional groups present and the reaction conditions. Pyrimidine derivatives can undergo a variety of reactions, including substitutions and derivatizations .Scientific Research Applications
Synthesis and Biological Activities
A series of pyrimidine derivatives, including those similar to N5-ethyl-N7-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine, have been synthesized and evaluated for their biological activities. For example, Gorle et al. (2016) developed derivatives with significant larvicidal activity against mosquito larvae, indicating potential applications in vector control and disease prevention (Gorle et al., 2016). Similarly, Massari et al. (2017) reported the efficient synthesis of triazolopyrimidine derivatives with promising inhibitory effects on influenza virus RNA polymerase, showcasing their potential as antiviral agents (Massari et al., 2017).
Antimicrobial and Antitumor Potential
Compounds structurally related to this compound have been explored for their antimicrobial and antitumor properties. Gomha et al. (2017) synthesized a novel compound exhibiting high potency against human lung and hepatocellular carcinoma cell lines, suggesting the potential of such derivatives in cancer therapy (Gomha, Muhammad, & Edrees, 2017). Furthermore, Mostafa et al. (2008) created new triazolopyrimidine derivatives with notable antibacterial and antifungal activities, comparable to standard drugs like ampicillin and fluconazole (Mostafa, Hussein, Radwan, & Kfafy, 2008).
Green Chemistry and Synthetic Approaches
Innovative synthetic methodologies have been developed to prepare triazolopyrimidine derivatives. Khaligh et al. (2020) introduced an efficient and eco-friendly synthesis using a novel additive, demonstrating the application of green chemistry principles in the preparation of such compounds (Khaligh, Mihankhah, Titinchi, Shahnavaz, & Johan, 2020).
Future Directions
Properties
IUPAC Name |
5-N-ethyl-7-N-(4-fluorophenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN7/c1-2-14-12-16-10(9-11(17-12)19-20-18-9)15-8-5-3-7(13)4-6-8/h3-6H,2H2,1H3,(H3,14,15,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSLWALGRHISJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=NNN=C2C(=N1)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
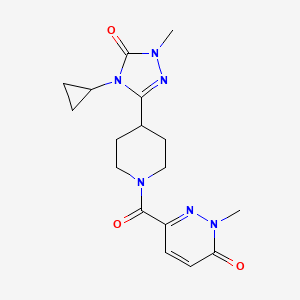
![3-Methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride](/img/structure/B2651667.png)
![2-(benzo[d]oxazol-2-ylthio)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2651669.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2651673.png)
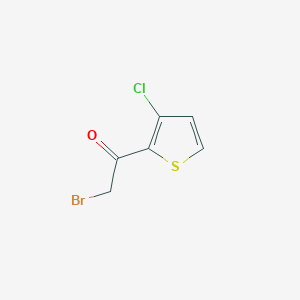

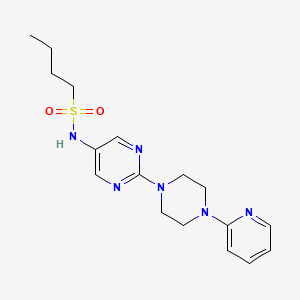

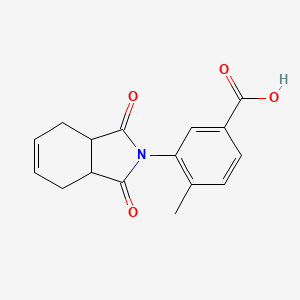
![4-(4-(benzyloxy)phenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2651681.png)

![N-(3-methoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2651684.png)
